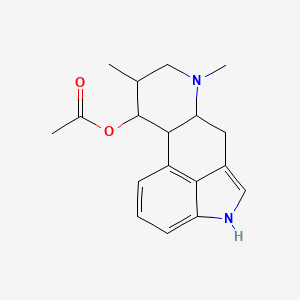

Fumigaclavine A

CAS No.:

Cat. No.: VC13687752

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O2 |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | (7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl) acetate |

| Standard InChI | InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3 |

| Standard InChI Key | GJSSYQDXZLZOLR-UHFFFAOYSA-N |

| SMILES | CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C |

| Canonical SMILES | CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C |

| Melting Point | 84 - 85 °C |

Introduction

Chemical Identity and Structural Properties

Fumigaclavine A, systematically named (8β,9β)-6,8-dimethylergolin-9-yl acetate, is a clavine-type ergot alkaloid with a molecular formula of and a molecular weight of 299.4 g/mol . Its protonated form, fumigaclavine A(1+), predominates at physiological pH (7.3) due to the tertiary amine group’s protonation . The compound’s structure comprises a tetracyclic ergoline scaffold modified by methyl groups at positions C-6 and C-8, an acetate moiety at C-9, and a planar indole nucleus (Figure 1) .

Stereochemical Configuration

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the trans-fused C/D ring system (8β,9β configuration), which imposes conformational constraints critical for biological activity . The acetate group at C-9 enhances hydrophobicity, influencing membrane permeability and protein interactions .

Table 1: Key Physicochemical Properties of Fumigaclavine A

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.4 g/mol |

| Ionization State (pH 7.3) | Protonated (1+) |

| Major Functional Groups | Indole, tertiary amine, acetate ester |

| Solubility | Lipophilic, sparingly soluble in water |

Biosynthesis in Aspergillus fumigatus

Fumigaclavine A biosynthesis occurs via a conserved ergot alkaloid pathway encoded by a 22 kb gene cluster in A. fumigatus . This cluster includes 11 open reading frames (ORFs), seven of which share homology with genes from Claviceps purpurea’s ergot alkaloid pathway . Key enzymatic steps involve:

Early Pathway: Chanoclavine-I Aldehyde to Festuclavine

The pathway initiates with L-tryptophan, which undergoes prenylation by dimethylallyltryptophan synthase (FgaPT2) to form dimethylallyltryptophan (DMAT) . Subsequent oxidations and cyclizations yield chanoclavine-I aldehyde, a branch-point intermediate . In A. fumigatus, this aldehyde is reduced to festuclavine by festuclavine synthase (FgaFS), a short-chain dehydrogenase .

Late Modifications: Festuclavine to Fumigaclavine A

Festuclavine undergoes two enzymatic transformations:

-

Methylation: A SAM-dependent methyltransferase (FgaMT) catalyzes C-8 methylation.

-

Acetylation: An acetyl-CoA-dependent acyltransferase (FgaAT) installs the C-9 acetate group, yielding fumigaclavine A .

Table 2: Enzymes in Fumigaclavine A Biosynthesis

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| FgaPT2 | fgaPT2 | Prenylation of L-tryptophan | L-tryptophan | DMAT |

| FgaFS | fgaFS | Reduction of chanoclavine-I aldehyde | Chanoclavine-I aldehyde | Festuclavine |

| FgaMT | fgaMT | C-8 methylation | Festuclavine | 8-Methylfestuclavine |

| FgaAT | fgaAT | C-9 acetylation | 8-Methylfestuclavine | Fumigaclavine A |

Analytical Characterization Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) resolves fumigaclavine A from complex fungal extracts . Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation (retention time: 12.3 min) .

Spectroscopic Identification

-

Mass Spectrometry (MS): Electrospray ionization (ESI+) reveals a dominant [M+H]+ ion at m/z 299.4 .

-

NMR Spectroscopy: Key signals include δ 7.25 (H-4, indole), δ 3.85 (H-9 acetate), and δ 1.15 (C-8 methyl) .

Research Gaps and Future Directions

Despite advances in biosynthetic understanding, critical questions persist:

-

Pharmacokinetics: Absorption, distribution, and metabolism of fumigaclavine A in mammalian systems remain uncharacterized.

-

Target Identification: Proteomic studies are needed to map protein targets influenced by fumigaclavine A’s ergoline scaffold.

-

Synthetic Biology: Heterologous expression of the fga cluster in Saccharomyces cerevisiae could enable scalable production for drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume